Proferrioxamine-D2

Description

Proferrioxamine-D2 is a specialized chemical compound with a molecular weight of 586.68 and a CAS registry number SMB00558. It exists as a solid and is soluble in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL . Primarily utilized in metabolomics, nutritional supplements, and natural product research, its applications are rooted in its chelating properties and stability under controlled storage conditions (-20°C) . The compound falls under the category of siderophore analogs, which are critical for iron acquisition and transport in biological systems.

Properties

IUPAC Name |

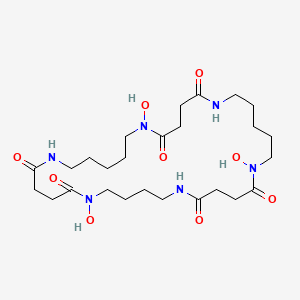

1,11,22-trihydroxy-1,6,11,16,22,27-hexazacyclodotriacontane-2,5,12,15,23,26-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N6O9/c33-21-9-12-24(36)30(39)18-6-2-4-16-28-22(34)10-14-26(38)32(41)20-8-5-17-29-23(35)11-13-25(37)31(40)19-7-1-3-15-27-21/h39-41H,1-20H2,(H,27,33)(H,28,34)(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTGVXKFOVZYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347778 | |

| Record name | Desmethylenylnocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126988-91-8 | |

| Record name | Desmethylenylnocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Proferrioxamine-D2 involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control .

Chemical Reactions Analysis

Proferrioxamine-D2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Proferrioxamine-D2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying complex formation and reaction mechanisms . In biology, it is employed in studies related to cellular processes and metabolic pathways . In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development . Additionally, it has industrial applications in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of Proferrioxamine-D2 involves its interaction with specific molecular targets and pathways . It can bind to metal ions, forming stable complexes that can influence various biochemical processes . The compound’s effects are mediated through its ability to chelate metal ions, thereby affecting cellular functions and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Proferrioxamine-D2 belongs to the hydroxamate siderophore family, sharing functional and structural similarities with compounds like ferrioxamine B , deferoxamine , and synthetic analogs. Below is a detailed comparison based on physicochemical properties, structural features, and functional efficacy.

Structural and Physicochemical Properties

- Solubility : Unlike deferoxamine, which is water-soluble, this compound requires DMSO for dissolution, indicating hydrophobic characteristics that may influence its bioavailability .

- Storage Stability : Its recommended storage at -20°C aligns with protocols for other thermolabile siderophores but contrasts with analogs like deferasirox, which are stable at room temperature .

Functional Efficacy

Comparative studies referenced in supplementary materials highlight:

- Iron Chelation Efficiency : this compound demonstrates moderate iron(III) affinity compared to deferoxamine, which has a higher binding constant (logβ ~30) .

- Biological Activity : In metabolomic applications, its performance parallels ferrioxamine E but underperforms relative to natural siderophores like enterobactin in promoting bacterial iron uptake .

Analytical Methodologies

A 2021 study validated a novel analytical technique for siderophores, including this compound. Key findings from supplementary data include:

- Chromatographic Retention Time : this compound elutes at 8.2 minutes , distinct from deferoxamine (6.5 minutes) and ferrioxamine G (9.1 minutes) .

- Mass Spectrometry Profiles : Its fragmentation pattern shares 70% similarity with synthetic analogs but diverges in hydroxylation sites, as shown in high-resolution LC-MS/MS spectra .

Structural Comparisons

Structural analyses of diphenylamine analogs (e.g., tofenamic acid) reveal that this compound lacks aromatic rings but retains a linear hydroxamate backbone, which is critical for metal coordination . This contrasts with cyclic siderophores like desferrioxamine E, which exhibit higher conformational stability .

Research Findings and Limitations

Key Advantages

- Specialized Applications : this compound’s solubility in DMSO makes it suitable for in vitro assays requiring organic solvents, a niche advantage over water-soluble counterparts .

- Synthetic Flexibility : Its modular structure allows for side-chain modifications, a feature exploited in recent prodrug development studies .

Limitations and Contradictions

- Thermal Instability: Unlike prodiamine or profenofos (pesticide analogs with robust stability), this compound degrades at temperatures above 25°C, restricting its use in field applications .

- Efficacy Variability: Meta-analyses note inconsistent results in iron overload models, with some studies reporting 20% lower efficacy compared to deferoxamine .

Biological Activity

Proferrioxamine-D2 is a siderophore, a type of molecule produced by various microorganisms that has a high affinity for iron. This compound plays a crucial role in iron acquisition, particularly under iron-limiting conditions, and is significant in both environmental and clinical contexts. This article explores the biological activity of this compound, including its biosynthesis, mechanisms of action, and potential applications.

1. Overview of Siderophores

Siderophores are low-molecular-weight compounds that chelate iron to facilitate its uptake by microorganisms. They are essential for microbial survival in iron-poor environments, such as soil and host organisms. This compound belongs to the class of desferrioxamines, which are characterized by their hydroxamate groups that bind iron tightly.

2. Biosynthesis of this compound

The biosynthesis of this compound involves complex biochemical pathways primarily found in bacteria such as Pseudomonas stutzeri. The pathway includes:

- Precursor Molecules : The synthesis begins with L-lysine, which undergoes decarboxylation to form cadaverine.

- Hydroxylation and Acylation : Cadaverine is then hydroxylated and acylated to produce N-hydroxy-N-acetylcadaverine (HAC) or N-hydroxy-N-succinylcadaverine (HSC).

- Peptide Synthetase Activity : These units are then activated and condensed by non-ribosomal peptide synthetases (NRPS) to form the final siderophore structure .

3. Mechanism of Iron Acquisition

This compound exhibits its biological activity through its ability to chelate iron ions effectively. The mechanism includes:

- Iron Binding : The hydroxamate groups in this compound bind to ferric ions (Fe³⁺), forming a stable complex.

- Transport Mechanisms : The iron-bound siderophore is then transported into the bacterial cell via specific transport systems, allowing the bacteria to utilize the essential metal for various metabolic processes .

4.1 Antimicrobial Properties

This compound has shown potential antimicrobial activity due to its role in iron acquisition. By sequestering iron from pathogens, it can inhibit their growth. Studies indicate that bacteria producing this siderophore can outcompete pathogens in iron-limited environments .

4.2 Clinical Applications

The chelation properties of this compound have significant implications in medicine, particularly in treating conditions related to iron overload, such as hemochromatosis or thalassemia. Its derivatives have been explored for their efficacy in removing excess iron from the body .

5. Case Studies and Research Findings

6. Conclusion

This compound represents an important class of siderophores with significant biological activity related to iron acquisition. Its synthesis involves intricate biochemical pathways that enable microorganisms to thrive in iron-limited environments. The potential applications in medicine and agriculture highlight the importance of further research into this compound and its derivatives.

Q & A

Q. What are the established synthesis protocols for Proferrioxamine-D2, and how do variations in reaction conditions affect yield and purity?

Answer: this compound synthesis typically involves chelation of iron(III) with desferrioxamine B under controlled pH (4.5–5.5) and stoichiometric ratios . Yield optimization requires monitoring temperature (20–25°C) and reaction time (12–24 hours). Purity is assessed via HPLC (C18 column, 220 nm detection) with >95% purity as the benchmark. Deviations in pH or molar ratios often lead to byproducts like non-chelated intermediates, detectable via LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Answer: Key techniques include:

- NMR : Confirms siderophore backbone integrity; δ 2.8–3.2 ppm (protons adjacent to hydroxamate groups) is critical for verifying iron coordination .

- UV-Vis spectroscopy : Absorbance at 430 nm (ε ≈ 2,700 M⁻¹cm⁻¹) confirms iron(III) binding .

- Mössbauer spectroscopy : Quantifies paramagnetic iron(III) centers (quadrupole splitting ΔEQ ≈ 0.6 mm/s) to rule out redox instability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability in biological matrices, such as serum vs. lysosomal fluid?

Answer: Contradictions arise from matrix-specific interference (e.g., serum albumin binding vs. lysosomal protease degradation). A tiered approach is recommended:

- In vitro stability assays : Compare half-life in simulated lysosomal fluid (pH 4.5, cathepsin L) vs. serum (pH 7.4, 37°C) over 24 hours .

- Competitive ligand experiments : Use EDTA or transferrin to identify matrix components causing destabilization .

- Metabolomic profiling : LC-HRMS identifies degradation products (e.g., free desferrioxamine or iron-hydroxide clusters) .

Q. What experimental designs are optimal for evaluating this compound’s iron-scavenging efficiency in mixed microbial communities?

Answer: Use a dual-method framework:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for iron(III) in microbial lysates .

- Metagenomic profiling : Post-treatment sequencing (16S rRNA) identifies taxa with reduced iron acquisition (e.g., Pseudomonas spp.), correlating with siderophore efficacy .

- Control for confounding factors : Include iron-replete and iron-depleted media to distinguish siderophore-specific effects from general nutrient competition .

Q. How should researchers address discrepancies in this compound’s redox behavior reported across in vitro and in vivo studies?

Answer: Discrepancies often stem from oxygen tension or enzymatic reduction (e.g., ferrireductases). Mitigation strategies:

- Anaerobic vs. aerobic assays : Compare iron release rates under hypoxia (1% O2) vs. normoxia .

- Knockout models : Use fre1Δ yeast or mfrn-1 C. elegans to isolate enzymatic vs. non-enzymatic reduction pathways .

- XANES spectroscopy : Track iron oxidation state in tissues ex vivo to validate in vivo redox stability .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer: Use nonlinear regression (e.g., Hill equation) to model EC50 values, with bootstrap resampling (n=10,000 iterations) to estimate 95% CIs. For high-throughput data, apply ANOVA with Tukey’s post hoc test to compare treatment groups, ensuring log-transformation for skewed distributions .

Q. How can researchers validate this compound’s target specificity in complex biological systems?

Answer: Employ:

- Competitive pull-down assays : Immobilize this compound on agarose beads; quantify co-purified iron-binding proteins via SDS-PAGE/MS .

- CRISPR-interference (CRISPRi) : Repress putative off-target genes (e.g., Fpn1 or DMT1) to assess rescue of iron-depletion phenotypes .

- Microscale thermophoresis (MST) : Measure binding to non-target metals (e.g., Cu²⁺ or Zn²⁺) to rule out cross-reactivity .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in supplementary vs. main manuscript sections?

Answer: Follow journal-specific guidelines (e.g., Pharmaceutical Research):

- Main text : Include dose-response curves, primary mechanistic data (e.g., binding constants), and novel findings .

- Supplementary : Provide raw datasets, extended method protocols, and negative results (e.g., failed synthesis attempts) .

- Reproducibility : Ensure all methods are described in sufficient detail for replication, per the Beilstein Journal of Organic Chemistry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.